molecular formula C23H22N6O3 B12270038 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12270038
M. Wt: 430.5 g/mol
InChI Key: VNDXZNUYMHTODK-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Preparation of Oxazole Ring: The oxazole ring can be synthesized by the cyclization of α-haloketones with amides.

Once the individual rings are prepared, they are coupled using appropriate linkers and reagents under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine lies in its combination of three distinct ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H22N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C23H22N6O3/c1-28-15-18(14-26-28)17-12-24-23(25-13-17)31-19-7-9-29(10-8-19)22(30)20-11-21(32-27-20)16-5-3-2-4-6-16/h2-6,11-15,19H,7-10H2,1H3

InChI Key

VNDXZNUYMHTODK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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